(2-Bromophenyl)methanesulfonamide

Organic Synthesis Palladium Catalysis Heterocyclic Chemistry

Procure (2-Bromophenyl)methanesulfonamide (CAS 113283-03-7) with ≥97% purity. The ortho-bromo substitution is structurally required for Pd-catalyzed domino reactions to fused sultams/indoles; the para-bromo isomer is unreactive. Its distinct LogP (1.2376) and steric profile make it the preferred building block over chloro or meta analogs, ensuring reliable SAR and assay results.

Molecular Formula C7H8BrNO2S
Molecular Weight 250.12 g/mol
CAS No. 113283-03-7
Cat. No. B1343891
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Bromophenyl)methanesulfonamide
CAS113283-03-7
Molecular FormulaC7H8BrNO2S
Molecular Weight250.12 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CS(=O)(=O)N)Br
InChIInChI=1S/C7H8BrNO2S/c8-7-4-2-1-3-6(7)5-12(9,10)11/h1-4H,5H2,(H2,9,10,11)
InChIKeyXOHYLTHDHSCAIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benchmarking (2-Bromophenyl)methanesulfonamide CAS 113283-03-7: Specifications and Inherent Properties


(2-Bromophenyl)methanesulfonamide (CAS 113283-03-7) is a small molecule organic compound classified as a sulfonamide derivative . With the molecular formula C7H8BrNO2S and a molecular weight of 250.11 g/mol, its structure is defined by a phenyl ring bearing a bromine atom at the ortho (2-) position and a methanesulfonamide (-SO2NH2) functional group linked via a methylene bridge . This specific ortho-bromo substitution pattern creates a distinct electronic and steric environment, fundamentally differentiating it from its meta- and para-substituted structural isomers and other halogenated analogs .

The Criticality of Ortho-Substitution: Why (2-Bromophenyl)methanesulfonamide is Not Interchangeable


The selection of (2-Bromophenyl)methanesulfonamide over its close analogs cannot be made based on generic class properties. In sulfonamide chemistry, the specific position of a halogen substituent on the phenyl ring is a primary determinant of a compound's reactivity and biological profile due to the distinct steric hindrance and electronic effects it imparts . For example, the ortho-bromo group in the target compound creates a unique steric environment near the reactive sulfonamide center that is absent in the para-bromo analog. This influences its suitability as a substrate in cross-coupling reactions and its potential binding affinity to biological targets, where shape complementarity is crucial [1]. Direct substitution with a chloro-analog would alter the atomic radius, bond length, and polarizability, leading to a different reactivity and interaction profile that cannot be assumed equivalent .

Quantitative Differentiation of (2-Bromophenyl)methanesulfonamide: Evidence-Based Comparator Analysis


Synthetic Utility: Comparative Reactivity in Palladium-Catalyzed Domino Reactions

The presence of the ortho-bromo substituent in (2-Bromophenyl)methanesulfonamide is essential for its utility as a substrate in specific palladium-catalyzed domino reactions, a role its para-isomer cannot fulfill [1]. A study demonstrated that N-(2-bromophenyl)methanesulfonamide reacts with terminal acetylenes to yield 1-methylsulfonyl-indoles in a single step, leveraging the ortho-bromo group for intramolecular C-H arylation [1].

Organic Synthesis Palladium Catalysis Heterocyclic Chemistry

Procurement-Relevant Purity and Price Benchmarking Against Closest Analogs

The commercially available purity of (2-Bromophenyl)methanesulfonamide (CAS 113283-03-7) is consistently reported as ≥97% across multiple suppliers . In contrast, the most common commercial form of the positional isomer (3-Bromophenyl)methanesulfonamide (CAS 83922-51-4) is offered at a lower purity of 95%, as indicated by its specifications .

Chemical Procurement Benchmarking Purity Analysis

Calculated LogP as a Proxy for Differential Pharmacokinetic Behavior

Lipophilicity, a critical determinant of a molecule's ADME profile, varies significantly among close structural analogs. The computed LogP for (2-Bromophenyl)methanesulfonamide is 1.2376, indicating moderate lipophilicity . This is in contrast to the closely related (2-Chlorophenyl)methanesulfonamide analog (CAS 89665-79-2), which has a lower computed ALogP of 1.100, reflecting its reduced lipophilicity due to the smaller, less polarizable chlorine atom .

Medicinal Chemistry ADME Prediction Physicochemical Properties

Procurement-Validated Application Scenarios for (2-Bromophenyl)methanesulfonamide (CAS 113283-03-7)


As a Non-Interchangeable Substrate in Palladium-Catalyzed Domino Synthesis

The ortho-bromo substitution pattern in (2-Bromophenyl)methanesulfonamide is a structural prerequisite for its unique reactivity in palladium-catalyzed domino reactions to synthesize complex heterocycles. This application is directly supported by evidence showing that the para-bromo isomer is unreactive in this specific sequence [1]. Researchers developing synthetic methodologies for fused sultams or indoles should procure this specific isomer as a validated starting material.

As a High-Purity Starting Material for Lead Optimization in Medicinal Chemistry

In early-stage drug discovery, the use of high-purity building blocks is essential for generating reliable structure-activity relationship (SAR) data. The commercially available purity of ≥97% for this compound provides a higher confidence starting point for synthesis compared to lower-purity analogs like the meta-bromo isomer . This reduces the risk of impurities interfering with biological assays, making it a preferred choice for synthesizing focused compound libraries.

As a Reference Standard in Physicochemical Profiling and Analytical Method Development

The distinct predicted physicochemical properties of (2-Bromophenyl)methanesulfonamide, such as its LogP of 1.2376 , make it a valuable reference compound for analytical chemistry. It can serve as a specific standard for calibrating chromatographic methods (e.g., reversed-phase HPLC) designed to separate positional isomers or to benchmark the lipophilicity of new chemical entities in a medicinal chemistry program, offering a consistent point of comparison distinct from its chloro- or methyl-substituted analogs .

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